Curculigoside C is a specialized phenolic glucoside isolated from Curculigo orchioides, structurally distinguished as the C-3′ hydroxylated derivative of the more common Curculigoside A [1]. In procurement and material selection, it serves as a critical analytical reference standard and a highly potent bioactive baseline for pharmacological research [1]. Its primary value lies in its role as a high-purity marker for standardizing Amaryllidaceae extracts and as a precise comparator in neuroprotection and oxidative stress assays, where its specific vicinal oxygen-bearing groups provide measurable advantages over its parent compound[1].
Substituting Curculigoside C with the more abundant Curculigoside A or crude Curculigo orchioides extracts compromises both analytical resolution and assay sensitivity [1]. In structure-activity relationship (SAR) studies, the absence of the C-3′ hydroxyl group in Curculigoside A significantly reduces its free radical scavenging capacity and protective efficacy in H2O2-induced stress models [1]. Furthermore, for pharmacokinetic profiling and quality control of herbal formulations, failing to quantify Curculigoside C leads to incomplete metabolic mapping, as its distinct absorption kinetics (Tmax ~0.11 h) and specific metabolic pathways—including unique dehydration and sulfonation routes—cannot be accurately inferred from class-level data or mixed glycoside profiles[1].
In standardized hydroxyl radical scavenging assays utilizing an H2O2/Fe2+ system, the precise molecular structure of Curculigoside C—specifically the C-3′ hydroxyl group—yields an IC50 of 0.25 mM, significantly outperforming the more abundant Curculigoside A[1]. For procurement, this means that relying on crude extracts or Curculigoside A for antioxidant baselines introduces unacceptable variability. Procuring high-purity Curculigoside C ensures reproducible, high-potency radical scavenging comparable to established benchmarks like epigallocatechin gallate [1].
| Evidence Dimension | Hydroxyl radical scavenging potency (IC50) |
| Target Compound Data | 0.25 mM |
| Comparator Or Baseline | Curculigoside A (lower scavenging capacity) |
| Quantified Difference | Curculigoside C provides significantly enhanced scavenging capacity due to its vicinal oxygen-bearing groups. |
| Conditions | H2O2/Fe2+ hydroxyl radical generation assay |
Buyers must procure the exact C-3′ hydroxylated form to guarantee reproducible, high-potency positive controls in oxidative stress assays.
Curculigoside C demonstrates a quantifiably enhanced neuroprotective profile compared to Curculigoside A when rescuing SY5Y neuroblastoma cells from H2O2-induced apoptosis [1]. Because crude Curculigo extracts contain fluctuating ratios of these glycosides, using pure Curculigoside C is essential for reproducible cell viability rescue in neurotoxicity screening workflows [1]. The specific vicinal oxygen-bearing groups on the benzene ring are critical for this enhanced in vitro stability and protective efficacy [1].
| Evidence Dimension | Cell viability rescue |
| Target Compound Data | Enhanced protective effect against H2O2-induced cytotoxicity |
| Comparator Or Baseline | Curculigoside A (inferior viability rescue) |
| Quantified Difference | Measurably higher cell survival rates compared to the parent compound. |
| Conditions | In vitro SY5Y cell culture exposed to H2O2 |
Ensures reliable, reproducible cell viability baselines in neurodegeneration drug discovery workflows, avoiding the inconsistencies of mixed glycoside treatments.
For quality control and pharmacokinetic mapping of herbal formulations, Curculigoside C provides a highly specific absorption and elimination signature that cannot be extrapolated from general curculigoside data [1]. UPLC-MS/MS quantification reveals a rapid oral absorption (Tmax = 0.106–0.111 h) and a low absolute bioavailability (2.01–2.39%) in rat models [1]. Procuring this exact analytical standard is mandatory for laboratories to accurately track its twelve distinct metabolic pathways, including specific dehydration and sulfonation routes, ensuring rigorous compliance in formulation standardization[1].
| Evidence Dimension | Pharmacokinetic tracking (Tmax and Bioavailability) |
| Target Compound Data | Tmax = 0.106-0.111 h; Absolute bioavailability = 2.01-2.39% |
| Comparator Or Baseline | Generic Amaryllidaceae extract profiles |
| Quantified Difference | Provides exact, quantifiable absorption and metabolic tracking parameters absent in unstandardized mixtures. |
| Conditions | Intragastric administration (15-60 mg/kg) analyzed via UPLC-QTOF-MS |
Essential for analytical laboratories requiring a precise reference standard to validate the pharmacokinetic profiles of Amaryllidaceae-derived products.
Essential for UPLC-MS/MS and UPLC-QTOF-MS profiling of Curculigo orchioides extracts. Procuring Curculigoside C allows analytical laboratories to accurately differentiate the C-3′ hydroxylated metabolites from the more abundant Curculigoside A, ensuring precise pharmacokinetic mapping and compliance in formulation standardization [1].
Deployed as a benchmark compound in hydroxyl and superoxide radical scavenging assays. Its quantified IC50 (0.25 mM) and the specific reactivity of its vicinal oxygen-bearing groups make it a superior baseline compared to generic curculigosides for evaluating structure-activity relationships [1].
Utilized as a protective agent in H2O2-induced SY5Y cell death models. Curculigoside C offers a more potent and reproducible baseline than Curculigoside A for evaluating new treatments targeting oxidative-stress-related neurodegeneration [1].